BOC-D-Leucine monohydrate
Description
Academic Significance as a Non-Natural Chiral Amino Acid Derivative
The significance of BOC-D-Leucine monohydrate stems from its identity as a derivative of a D-amino acid. In nature, the vast majority of amino acids exist in the L-configuration, which are the building blocks of proteins in most living organisms. D-amino acids, their mirror images (enantiomers), are far less common but play crucial roles in various biological processes, notably in the cell walls of bacteria and as signaling molecules.
The use of D-amino acids like D-leucine in synthetic chemistry allows for the creation of peptides and other molecules with enhanced stability. bloomtechz.comguidechem.com Peptides constructed with D-amino acids are resistant to degradation by proteases, the enzymes that typically break down proteins made of L-amino acids. bloomtechz.com This property is of immense interest in drug development, as it can significantly prolong the active life of a peptide-based drug in the body. Furthermore, the specific chirality of D-leucine makes this compound a valuable chiral building block, enabling chemists to synthesize enantiomerically pure compounds, which is critical as different enantiomers of a drug can have vastly different biological activities.
Foundational Role in Advanced Organic Synthesis Strategies
This compound is a cornerstone reagent in advanced organic synthesis, most notably in solid-phase peptide synthesis (SPPS). The BOC protecting group is stable under a wide range of reaction conditions but can be easily and cleanly removed under acidic conditions. cymitquimica.comontosight.aiorganic-chemistry.org This characteristic is fundamental to the stepwise assembly of peptide chains. ontosight.ai In SPPS, an amino acid is anchored to a solid support, and subsequent amino acids are added one by one. The BOC group on the incoming amino acid prevents it from reacting with itself, ensuring that it couples correctly to the N-terminus of the growing peptide chain. ontosight.ai After coupling, the BOC group is removed, and the cycle can be repeated.
Beyond peptide synthesis, the hydrophobic and sterically demanding nature of the leucine (B10760876) side chain in this compound is exploited to control the conformation of synthetic molecules. bloomtechz.comguidechem.com By incorporating this non-natural amino acid, chemists can influence the three-dimensional structure of a molecule, which is often directly linked to its function and biological activity. This makes it an important tool in creating complex molecular architectures and in asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule. guidechem.com
Overview of its Contribution to Interdisciplinary Research Domains
The utility of this compound extends across several scientific disciplines, highlighting its interdisciplinary importance.
Medicinal Chemistry: This is arguably the most significant area of application. The compound serves as a key intermediate and chiral precursor in the synthesis of a number of pharmaceuticals. bloomtechz.comguidechem.com Notable examples include the anti-HIV drug Atazanavir (B138), the anti-hepatitis C virus drug Telaprevir, the anti-cancer agent BB-2516, and the anti-inflammatory drug RO-31-9790. bloomtechz.comguidechem.com Its use allows for the creation of drugs with improved stability and specific interactions with biological targets. chemimpex.com
Biotechnology and Biochemistry: In biotechnology, it is used in the production of specialized peptides and recombinant proteins. chemimpex.com Biochemists use peptides containing D-leucine to probe enzyme mechanisms and receptor interactions, as these modified peptides can act as inhibitors or modulators without being rapidly degraded. chemimpex.commedchemexpress.com The parent molecule, D-leucine, has been identified as an auto-inhibitor of lactic streptococci, opening avenues for research in microbiology and food science. medchemexpress.comambeed.com
Neuroscience: Research has shown that the unprotected form, D-leucine, exhibits potent anti-seizure effects. medchemexpress.comglpbio.commedchemexpress.com This has spurred interest in using this compound as a precursor for developing novel therapeutics for neurological disorders like epilepsy. bloomtechz.com
Materials Science: Leucine-based compounds are being investigated for their potential in creating biodegradable plastics and other advanced materials due to their unique chemical properties.
Table 2: Key Applications of this compound in Research
| Research Domain | Specific Application | Significance |
|---|---|---|
| Peptide Synthesis | N-terminal protection of D-leucine for sequential amino acid coupling. ontosight.aichemimpex.com | Essential for the controlled, stepwise synthesis of peptides with defined sequences and stereochemistry. ontosight.ai |
| Medicinal Chemistry | Chiral precursor for complex drug synthesis (e.g., Atazanavir, Telaprevir). bloomtechz.comguidechem.com | Enables the creation of stable, enantiomerically pure pharmaceuticals with high specificity. guidechem.comchemimpex.com |
| Asymmetric Synthesis | Used as a chiral building block to introduce specific stereocenters. guidechem.comapexchemicals.co.th | Controls molecular conformation, which is vital for achieving desired biological activity. bloomtechz.comguidechem.com |
| Neuroscience | Precursor to D-leucine, a compound with observed anti-seizure properties. glpbio.commedchemexpress.com | Facilitates research into new treatments for neurological conditions such as epilepsy. bloomtechz.com |
| Biotechnology | Incorporation into peptides to study protein-protein interactions and enzyme inhibition. chemimpex.com | Creates proteolytically stable tools for biochemical and pharmacological studies. bloomtechz.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQQEIOTRWJXBA-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)OC(C)(C)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200937-17-3, 16937-99-8 | |
| Record name | D-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-, monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Mechanistic Investigations
Established Synthetic Routes for BOC-D-Leucine Monohydrate
The traditional synthesis of this compound primarily revolves around the protection of the amino group of D-leucine with a tert-butyloxycarbonyl (Boc) group. This process typically involves esterification and subsequent purification steps, underpinned by the fundamental principles of N-protection in peptide chemistry.
The esterification of D-leucine is a critical step in the synthesis of this compound. One common method involves the reaction of D-leucine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. guidechem.com The resulting N-Boc-D-leucine is then typically purified through silica (B1680970) gel column chromatography. guidechem.com Another approach involves dissolving the Boc-amino acid in a suitable solvent like ethanol (B145695) and water, adjusting the pH, and then evaporating the solution to dryness before further purification steps. sigmaaldrich.com The purity of the final compound is crucial, with typical requirements being above 98%. fengchengroup.com
Purification protocols are designed to remove unreacted starting materials and byproducts. After the initial reaction, the mixture is often diluted with water and washed with an organic solvent like ethyl acetate. guidechem.com The aqueous phase, containing the desired product, is then acidified and extracted again with ethyl acetate. guidechem.com The final product, this compound, is obtained as a white solid after crystallization and drying under vacuum. guidechem.com
Table 1: Example of a Purification Protocol for this compound
| Step | Description |
|---|---|
| Initial Reaction | Reaction of D-leucine with Boc₂O in a suitable solvent system. |
| Solvent Evaporation | Removal of the reaction solvent under reduced pressure. |
| Aqueous Workup | Dilution with water and washing with an organic solvent to remove impurities. |
| Acidification | Adjustment of the aqueous phase pH to 2-3 to protonate the carboxylic acid. |
| Extraction | Extraction of the product into an organic solvent such as ethyl acetate. |
| Crystallization | Isolation of the pure product as a solid from the organic phase. |
| Drying | Removal of residual solvent under vacuum. |
This table outlines a general purification sequence that can be adapted based on the specific reaction conditions and scale.
In peptide synthesis, protecting the α-amino group of an amino acid is essential to prevent unwanted side reactions, such as self-polymerization, during the coupling process. spcmc.ac.inbiosynth.com The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under many reaction conditions and its facile removal under acidic conditions. organic-chemistry.orgwikipedia.orgthermofisher.com
The introduction of the Boc group, known as N-protection or Boc protection, is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. organic-chemistry.orgfishersci.co.uk The base serves to deprotonate the amino group, increasing its nucleophilicity and facilitating the reaction with the electrophilic carbonyl carbon of Boc₂O. organic-chemistry.orgfishersci.co.uk This reaction is generally carried out under aqueous or anhydrous conditions. organic-chemistry.org A key advantage of the Boc group is its orthogonality with other protecting groups, such as the base-labile Fmoc group, allowing for selective deprotection strategies in complex syntheses. organic-chemistry.org
The choice of reaction conditions and solvent system significantly influences the efficiency and outcome of the Boc protection of D-leucine. A variety of solvent systems have been explored, including mixtures of dioxane and water, methanol, and dimethylformamide (DMF). fishersci.co.uk The use of a 10/10/7 solution of water, methanol, and triethylamine (B128534) has been reported to be effective, leading to high yields. wordpress.com
The selection of the base is also critical. Common bases include sodium hydroxide, sodium bicarbonate, and triethylamine. fishersci.co.uk For amino acids with low nucleophilicity, such as aromatic amines, a catalyst may be required to facilitate the reaction. The reaction temperature is another important parameter, with many procedures being carried out at room temperature or with moderate heating. fishersci.co.ukwordpress.com For instance, heating the reaction mixture to 55°C overnight has been shown to be an effective protocol. wordpress.com
Table 2: Influence of Solvent and Base on BOC Protection
| Solvent System | Base | Typical Conditions |
|---|---|---|
| Dioxane/Water | Sodium Hydroxide | Room Temperature |
| Methanol | Triethylamine | 40-50 °C |
| Water/Methanol/Triethylamine | Triethylamine | 55 °C |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | - (Solvent acts as catalyst) | Room Temperature |
This interactive table allows for the comparison of different reaction conditions for the BOC protection of amino acids.
Advanced and Sustainable Synthetic Strategies
In recent years, there has been a growing emphasis on developing more sustainable and efficient methods for chemical synthesis. This has led to the exploration of advanced strategies for the production of this compound and other protected amino acids, focusing on continuous manufacturing and mechanochemistry.
Continuous flow chemistry has emerged as a powerful tool for the scalable and efficient synthesis of chemical compounds, including chiral molecules and active pharmaceutical ingredients. nih.govthieme.de This approach offers several advantages over traditional batch processes, such as improved safety, better process control, and higher productivity. bohrium.com In the context of amino acid derivatives, continuous flow systems have been successfully employed for enantioselective synthesis, demonstrating the potential for large-scale production of compounds like this compound. mdpi.comrsc.org
The development of continuous flow processes for the synthesis of chiral amines and their derivatives is an active area of research. bohrium.com These systems can incorporate in-line purification and analysis, streamlining the entire production process. nih.gov The ability to safely handle hazardous reagents and intermediates is another significant benefit of continuous flow technology. nih.gov
Mechanochemistry, particularly ball milling, offers a solvent-free and environmentally friendly alternative to traditional solution-phase synthesis. irb.hrresearchgate.net This technique involves the use of mechanical force to induce chemical reactions, often leading to faster reaction times and improved yields. researchgate.netscirp.org
Ball milling has been successfully applied to the synthesis of N-protected amino acids, including the introduction of Boc, Z, and Fmoc groups. researchgate.netrsc.org The process typically involves grinding the amino acid with the protecting group reagent in a milling jar, sometimes with a liquid-assisted grinding (LAG) agent. researchgate.net This method has been shown to be particularly effective for the N-Boc carbamoylation of sterically hindered substrates. rsc.org Furthermore, mechanochemical methods have been developed for the deprotection of Boc-protected amines, highlighting the versatility of this approach. scirp.orgscirp.org The application of mechanochemistry in peptide synthesis is a growing field, with the potential to significantly reduce the environmental impact of these processes. irb.hrucm.esbeilstein-journals.org
Derivatization Reactions and Precursor Formation
BOC-D-leucine is a versatile starting material for a variety of derivatization reactions, leading to the formation of important precursors for peptide synthesis and other applications.
Formation of Acylimidazole Intermediates for Amide Bond Formation
The formation of an acylimidazole intermediate is a key step in activating the carboxylic acid group of BOC-D-leucine for amide bond formation. mit.edu This is commonly achieved by reacting BOC-D-leucine with 1,1'-carbonyldiimidazole (B1668759) (CDI). mit.eduresearchgate.net The resulting acylimidazole is a reactive species that readily couples with amines to form peptide bonds. peptide.comkyoto-u.ac.jp
Imidazole (B134444) itself can act as a catalyst in these reactions, facilitating acyl transfer. nih.govnih.gov The mechanism involves the nucleophilic attack of the imidazole on the activated carbonyl group, forming the acylimidazole intermediate, which is then attacked by the amine nucleophile. kyoto-u.ac.jpnih.gov This method is advantageous due to the moderate reactivity and good water solubility of the N-acyl imidazole intermediate. kyoto-u.ac.jpresearchgate.net
Table 1: Key Reactions in Acylimidazole-Mediated Amide Bond Formation
| Reactants | Reagents | Intermediate | Product |
| BOC-D-Leucine, Morpholine | CDI, MeTHF | Acylimidazole | Morpholine amide |
| N-Protected Amino Acid, Amine | CDI | Acylimidazole | Dipeptide |
| Peptide Thioester, N-terminal Amine | Imidazole (aqueous) | Acylimidazole | Cyclic Peptide |
This table summarizes the reactants, reagents, key intermediate, and final product for different amide bond formation reactions involving acylimidazole intermediates.
Stereoselective Synthesis of N-Boc Amino Aldehydes from BOC-D-Leucine
Chiral N-protected α-amino aldehydes are valuable building blocks in the synthesis of biologically active molecules. rsc.org A common and efficient method for preparing N-Boc-D-leucinal from BOC-D-leucine involves a one-pot reaction. researchgate.netrsc.orgnih.gov This process first activates the carboxylic acid with CDI to form the acylimidazole intermediate, which is then reduced in situ using a reducing agent like diisobutylaluminum hydride (DIBAL-H). researchgate.netrsc.org
This method is highly regarded for its excellent yields and the complete retention of stereochemical integrity, preventing the racemization that can be a significant challenge with α-amino aldehydes. rsc.orgrsc.org Other methods include the conversion of the amino acid to a Weinreb amide followed by reduction. rsc.org
Conversion to Beta-Analogue via Arndt–Eistert Synthesis for Peptide Diversification
To create peptides with novel properties and increased stability against enzymatic degradation, α-amino acids like BOC-D-leucine can be converted to their β-amino acid counterparts. nih.govcore.ac.uk The Arndt-Eistert synthesis is a classic and reliable method for this one-carbon homologation. wikipedia.orgorganic-chemistry.org
The process begins with the conversion of the N-protected α-amino acid into an acid chloride. wikipedia.org This is followed by a reaction with diazomethane (B1218177) to form a diazoketone intermediate. wikipedia.orgorganic-chemistry.org The key step is the Wolff rearrangement of the diazoketone, typically catalyzed by a metal such as silver(I) oxide, which forms a ketene (B1206846). organic-chemistry.org This ketene is then trapped by a nucleophile, like water, to produce the desired β-amino acid. organic-chemistry.org A significant advantage of the Arndt-Eistert synthesis is that it proceeds with retention of the original stereochemistry. nih.govwikipedia.org The resulting β-peptides can adopt unique helical structures and exhibit enhanced stability. researchgate.netacs.org
Table 2: Steps of the Arndt-Eistert Synthesis for BOC-D-Leucine
| Step | Reactant | Reagent(s) | Intermediate/Product |
| 1 | BOC-D-Leucine | Thionyl chloride or Oxalyl chloride | BOC-D-Leucyl chloride |
| 2 | BOC-D-Leucyl chloride | Diazomethane (CH₂N₂) | Diazoketone |
| 3 | Diazoketone | Ag₂O, H₂O (Wolff Rearrangement) | BOC-β-homo-D-leucine |
This table outlines the sequential steps, reactants, reagents, and the resulting intermediate or final product in the Arndt-Eistert homologation of BOC-D-leucine.
Applications in Combinatorial Organic Synthesis for Library Generation
BOC-D-leucine is a valuable building block in combinatorial organic synthesis, a technique used to rapidly generate large libraries of related compounds. sigmaaldrich.comnih.gov Solid-phase peptide synthesis (SPPS) is a cornerstone of this field, where amino acids are sequentially coupled to a growing peptide chain that is anchored to a solid resin support. iris-biotech.demasterorganicchemistry.com
The BOC/Bzl (tert-butoxycarbonyl/benzyl) strategy was one of the foundational methods in SPPS. masterorganicchemistry.com In this approach, the N-terminus of the amino acid is protected with a BOC group, while side-chain functional groups are protected with benzyl-based groups. peptide.commasterorganicchemistry.com The peptide chain is elongated through a series of coupling and deprotection steps. iris-biotech.de The use of BOC-D-leucine and other non-natural amino acids allows for the creation of diverse peptide libraries with a wide range of structures and potential biological activities.
Chemical Kinetics and Reaction Mechanism Studies
Understanding the kinetics and mechanisms of reactions involving BOC-D-leucine is essential for process optimization and control. Studies have been conducted to elucidate the rates and pathways of key transformations.
For instance, the kinetics of the formation of the acylimidazole intermediate from this compound and CDI have been characterized. mit.edumit.edu Research has shown that the initial breakdown of the monohydrate to BOC-D-leucine and water is instantaneous compared to the rate of acylimidazole formation. mit.edu The rate-limiting step is the reaction between BOC-D-leucine and CDI. mit.edu Kinetic data, often collected using techniques like UPLC and FTIR, are used to develop process models that can predict reaction conversion under various conditions, such as changes in temperature and reagent concentrations. mit.edumit.edu
Kinetic isotope effect studies using deuterated leucine (B10760876) analogues, such as D-Leucine-[d10], provide insight into reaction mechanisms at a molecular level. By comparing the reaction rates of the standard and the isotope-labeled compound, researchers can probe the transition states of enzyme-catalyzed reactions and other chemical processes. Mechanistic studies on peptide bond formation have also explored the role of activating agents like DCC/HOBt and the potential for racemization during the coupling process. rsc.orgnih.gov
Investigation of Rate-Limiting Steps in BOC-D-Leucine Reactions
In the synthesis of complex molecules involving this compound, understanding the rate-limiting step is critical for process optimization and control. For instance, in the continuous manufacturing of a carfilzomib (B1684676) drug substance intermediate, the reaction of BOC-D-leucine with N,N'-carbonyldiimidazole (CDI) to form an acylimidazole intermediate was identified as a key reaction. mit.edu
A series of batch kinetic experiments were conducted to characterize the kinetics of this rate-limiting reaction. mit.edu The study varied parameters such as temperature (0–20 °C) and the equivalents of CDI (1.2–2.0). mit.edu The progress of the reaction, specifically the conversion of BOC-D-leucine and the formation of the acylimidazole, was monitored using advanced analytical techniques like ultra-performance liquid chromatography (UPLC) and Fourier transform infrared spectroscopy (FTIR). mit.edu These experiments were crucial in developing a robust process model to ensure that a state of control would be maintained, even in the presence of process disturbances. mit.edu The primary critical quality attribute for this step was achieving a conversion of this compound of at least 95%. mit.edu
Understanding the Dissociation and Reactivity of this compound
The initial step in many reactions involving this compound is its dissociation into dissolved BOC-D-leucine and water. mit.edu In the context of the aforementioned carfilzomib intermediate synthesis, the process involves three key reactions in the initial continuously stirred tank reactors (CSTRs):
The dissociation of crystalline this compound. mit.edu
The reaction of the dissolved BOC-D-leucine with CDI to form the acylimidazole intermediate, along with byproducts imidazole and carbon dioxide. mit.edu
The reaction of water with CDI. mit.edu
Crucially, investigations confirmed that the breakdown of this compound into BOC-D-leucine and water is instantaneous relative to the rate of acylimidazole formation under the given reaction conditions. mit.edu This rapid dissociation means that the kinetics of the rate-limiting step (acylimidazole formation) are not significantly affected by the presence of water from the monohydrate. mit.edumit.edu For modeling purposes, a high rate constant was assigned to this dissociation to ensure high conversion in the simulation. mit.edu
Mechanistic Pathways of Boc Deprotection under Acidic Conditions
The removal of the BOC protecting group, or deprotection, is a fundamental step in peptide synthesis and is typically achieved under acidic conditions. commonorganicchemistry.comyoutube.comresearchgate.net The generally accepted mechanism involves the following key steps:
Protonation: The process initiates with the protonation of the carbamate (B1207046) oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). commonorganicchemistry.comacs.org This protonation weakens the C-O bond.
Formation of a Carbamic Acid: The loss of the stable tert-butyl cation from the protonated carbamate leads to the formation of a carbamic acid intermediate. commonorganicchemistry.com
Decarboxylation: The carbamic acid is unstable and readily undergoes decarboxylation, releasing carbon dioxide gas. commonorganicchemistry.com
Formation of the Amine Salt: The resulting free amine is then protonated by the acid in the reaction medium to form the corresponding amine salt. commonorganicchemistry.com
It is important to note that the tert-butyl cation generated can be quenched by a suitable trapping agent, deprotonate to form isobutylene (B52900) gas, or polymerize. commonorganicchemistry.com Due to the evolution of CO2 gas, these reactions should not be performed in closed systems. commonorganicchemistry.com
Kinetic studies on HCl-catalyzed deprotection have revealed a second-order dependence on the acid concentration. acs.org This observation is rationalized by a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated tert-butyl carbamate. acs.org
Development of Novel Deprotection Strategies (e.g., Brønsted Acidic Deep Eutectic Solvents)
While traditional methods for Boc deprotection are effective, they often involve harsh acidic conditions, expensive reagents, and environmentally harmful solvents. mdpi.comresearchgate.net This has spurred the development of more sustainable and milder deprotection strategies. One such innovative approach is the use of Brønsted acidic deep eutectic solvents (DESs). mdpi.commdpi.com
A notable example is a DES composed of choline (B1196258) chloride and p-toluenesulfonic acid (pTSA). mdpi.commdpi.com This system acts as both the reaction medium and the catalyst, allowing for the efficient deprotection of a wide range of N-Boc derivatives in excellent yields and with short reaction times. mdpi.comresearchgate.net The proposed mechanism for this deprotection involves the Brønsted acidic site of the DES protonating the carbamate oxygen, which weakens and breaks the C-O bond, leading to the loss of the t-butyl carbocation. mdpi.com The resulting carbamic acid then undergoes proton transfer and decarboxylation to yield the deprotected amine salt. mdpi.com
This method offers several advantages, including simplicity, sustainability, and the avoidance of volatile organic solvents. mdpi.comresearchgate.net The use of pTSA is particularly noteworthy as it is an inexpensive, readily available, and biodegradable alternative to strong acids like TFA. mdpi.com
Stereochemical Integrity and Racemization Studies in Leucine Derivatives Synthesis
A critical consideration in the synthesis of chiral molecules like leucine derivatives is the preservation of stereochemical integrity. thieme-connect.de Racemization, the formation of a 1:1 mixture of stereoisomers, can occur under certain reaction conditions, diminishing the enantiomeric purity of the desired product. thieme-connect.de
The synthesis of N-acetyl-D,L-leucine from L-leucine, for instance, intentionally involves a racemization step. google.com Historically, this was achieved via a Schiff base formed with salicylic (B10762653) aldehyde before acetylation. google.com However, it was discovered that racemization could also be induced after the acetylation of L-leucine by treatment with acetic anhydride (B1165640) for several hours. google.com
In contrast, many synthetic routes aim to avoid racemization. The direct N-alkylation of α-amino acid esters and amides with alcohols using a ruthenium-catalyzed, base-free methodology has been shown to proceed with excellent retention of stereochemical integrity. d-nb.info Similarly, a mechanistically designed Ni/Ir photoredox catalysis for the cross-coupling of chiral amino acid chlorides with hydrocarbons has been developed to synthesize chiral α-amino ketones without loss of stereochemical integrity. nih.gov This method circumvents the formation of intermediates that could lead to undesirable decarbonylation and racemization. nih.gov
Studies on the synthesis of (2S,3S)-3-hydroxyleucine derivatives have also highlighted the potential for racemization. beilstein-journals.org For example, silyl (B83357) migration under basic conditions can lead to racemization. beilstein-journals.org Therefore, careful control of reaction conditions and protecting group strategies is paramount to maintaining the desired stereochemistry. beilstein-journals.org
Applications in Advanced Research Fields
Role in Peptide and Peptidomimetic Synthesis
The synthesis of peptides and peptidomimetics relies on the sequential addition of amino acids. This process requires a strategic approach to prevent unwanted side reactions, primarily achieved by using protecting groups. BOC-D-Leucine monohydrate is a key reagent in this context, where the Boc group masks the nucleophilicity of the N-terminus, allowing for controlled formation of peptide bonds at the C-terminus. nbinno.com
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, and the Boc protection strategy is a well-established method within this field. nbinno.com In Boc-based SPPS, the first amino acid is anchored to a solid polymer resin, and the peptide chain is assembled in a stepwise manner. peptide.com this compound is used as one of these building blocks.
The general cycle in Boc-SPPS involves several key steps:
Deprotection: The acid-labile Boc group on the resin-bound amino acid or peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM). peptide.compeptide.com
Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIEA), to free the terminal amine for the next reaction. peptide.com
Coupling: The next incoming Boc-protected amino acid (e.g., BOC-D-Leucine) is activated and coupled to the N-terminus of the resin-bound peptide. du.ac.in
Washing: The resin is washed to remove excess reagents and byproducts before initiating the next cycle. peptide.com
The incorporation of D-amino acids like D-leucine is a critical optimization strategy. It is used to enhance the resulting peptide's resistance to enzymatic degradation, thereby improving its stability and bioavailability. mdpi.com
| Step | Action | Reagents | Purpose |
| 1 | Nα-Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | To remove the Boc protecting group from the terminal amino acid. chempep.com |
| 2 | Neutralization | Diisopropylethylamine (DIEA) in DCM | To deprotonate the terminal ammonium salt, preparing it for coupling. peptide.com |
| 3 | Amino Acid Coupling | Boc-protected amino acid + Coupling Agent (e.g., DCC, HBTU) | To form a new peptide bond with the incoming amino acid. du.ac.in |
| 4 | Washing | DCM and/or Dimethylformamide (DMF) | To purify the resin-bound peptide by removing soluble reagents and byproducts. peptide.com |
Table 1: A typical cycle in Boc Solid-Phase Peptide Synthesis (SPPS).
While SPPS is common, this compound is also employed in solution-phase peptide synthesis. nbinno.com In this methodology, all reactants are dissolved in a solvent system. The fundamental principle of protecting the N-terminus with a Boc group to ensure specific C-terminus bond formation remains the same. libretexts.org Solution-phase synthesis can be more efficient for the large-scale production of short peptides, though it often requires purification of the intermediate product after each coupling step. youtube.com
The incorporation of a D-amino acid into a peptide chain built from L-amino acids has a profound impact on its structure and stability. nih.gov While natural biosynthesis exclusively uses L-amino acids, the synthetic incorporation of D-isomers like D-leucine is a key strategy in medicinal chemistry. bloomtechz.com
Replacing an L-amino acid with its D-enantiomer can disrupt common secondary structures like α-helices and β-sheets. nih.govnih.gov However, this disruption can be strategically used to induce specific turns or alternative conformations that may be beneficial for biological activity. nih.gov Perhaps the most significant advantage is the enhancement of stability. mdpi.com Peptides containing D-amino acids are significantly more resistant to degradation by proteases, enzymes that specifically recognize and cleave peptide bonds between L-amino acids. mdpi.com This increased stability leads to a longer in vivo half-life, a critical attribute for therapeutic peptides. mdpi.com
| Property | Peptide with L-Amino Acids | Peptide with D-Amino Acid Substitution |
| Proteolytic Stability | Susceptible to degradation by proteases. | High resistance to enzymatic degradation. mdpi.com |
| Secondary Structure | Forms standard structures (e.g., α-helices, β-sheets). nih.gov | Often disrupts standard structures; can induce specific turns. nih.govresearchgate.net |
| Immunogenicity | Can be recognized by the immune system. | Often shows reduced immunogenicity. tandfonline.com |
| Bioavailability | Generally lower due to rapid degradation. | Enhanced due to increased stability. nbinno.com |
Table 2: Comparison of properties between peptides composed solely of L-amino acids and those with a strategic D-amino acid substitution.
This compound is a valuable tool for building complex peptide structures, particularly cyclic peptides. acs.orgnih.gov Cyclic peptides are of significant interest in drug discovery because their constrained conformation can lead to increased receptor affinity, specificity, and stability compared to their linear counterparts. nih.gov A common strategy in peptide cyclization involves using a combination of L- and D-amino acids as templates. nih.gov The inclusion of a D-amino acid can pre-organize the linear precursor peptide into a conformation that facilitates efficient ring closure. acs.org This manipulation of molecular conformation by arranging L- and D-amino acids allows for the creation of diverse and structurally unique cyclic peptides. acs.orgnih.gov
The ability to modulate a peptide's properties by incorporating unnatural amino acids makes this compound a key component in the design of therapeutic intermediates. tandfonline.com By strategically replacing an L-leucine with D-leucine, medicinal chemists can create peptide analogs with improved pharmacological profiles. nih.gov These modifications are aimed at enhancing metabolic stability, altering receptor binding affinity, and improving oral bioavailability. nbinno.comnbinno.com The use of D-amino acids is a rational design approach to overcome the inherent limitations of natural peptides as drugs, such as their rapid degradation in the body. tandfonline.comnih.gov This strategy has been instrumental in the development of novel peptide-based therapeutics for a range of diseases. nbinno.com
Function as a Chiral Building Block in Asymmetric Synthesis
Beyond its central role in peptide chemistry, this compound also functions as a valuable chiral building block in broader asymmetric synthesis. researchgate.net Chiral building blocks are enantiomerically pure compounds used as starting materials to construct complex molecules with specific stereochemistry. The defined (R)-configuration at the α-carbon of D-leucine makes this compound a useful precursor for synthesizing natural products and pharmaceuticals where precise stereochemical control is essential for biological activity. researchgate.net The Boc-protected amine and the carboxylic acid group serve as versatile chemical handles, allowing for its incorporation into a wide array of molecular scaffolds to create new chiral compounds.
Utilization as a Chiral Auxiliary in Enantioselective Transformations
A chiral auxiliary is a chemical compound temporarily incorporated into a synthesis to direct the stereochemical outcome of a subsequent reaction. After establishing the desired chirality, the auxiliary is cleaved from the molecule. While amino acids are a common source for the synthesis of highly effective chiral auxiliaries, such as oxazolidinones, the primary role of BOC-D-leucine in enantioselective transformations is typically as a chiral building block rather than a removable auxiliary. In this capacity, it is stably integrated into the target molecule, with its inherent chirality becoming a permanent feature of the final product's stereochemical architecture. This approach is fundamental in peptide synthesis, where the specific chirality of each amino acid residue dictates the final structure and function of the peptide.
Application as a Ligand in Asymmetric Catalysis
Asymmetric catalysis relies on chiral catalysts, often metal complexes bearing chiral organic ligands, to produce a desired enantiomer of a product preferentially. rsc.org Chiral β-aminophosphine derivatives, a powerful class of ligands, have been successfully applied in numerous metal-catalyzed reactions, including palladium-catalyzed allylic substitutions and copper-catalyzed 1,4-additions. rsc.org Amino acids are ideal precursors for such ligands due to their ready availability as single enantiomers and the presence of two distinct functional groups—the amino and carboxylic acid moieties—that allow for systematic structural modification. rsc.org The stereocenter of the amino acid backbone provides the necessary chiral environment to induce asymmetry in the catalytic process.
Preparation of Novel Chiral Ligands Derived from BOC-D-Leucine
The versatility of BOC-D-Leucine as a starting material enables the synthesis of a diverse library of chiral ligands. A common strategy involves the reduction of the carboxylic acid to a primary alcohol, yielding BOC-D-leucinol. This intermediate can then be used to synthesize various ligand classes. For instance, β-amino disulfide ligands have been synthesized from amino acid precursors for use in the enantioselective addition of diethylzinc to aldehydes, achieving high enantiomeric excess with low catalyst loading. nih.gov Similarly, Schiff base ligands derived from amino acids have been developed for copper(II)-catalyzed asymmetric Henry reactions, demonstrating excellent catalytic efficiency and enantioselectivity. fao.org
A representative synthetic pathway to a novel phosphine ligand could involve the following steps:
Reduction: The carboxylic acid of BOC-D-Leucine is reduced to an alcohol.
Functional Group Transformation: The resulting hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate.
Nucleophilic Substitution: The leaving group is displaced by a phosphide source, such as potassium diphenylphosphide, to install the phosphine moiety.
Deprotection: The BOC group is removed under acidic conditions to yield the final β-aminophosphine ligand. rsc.org
This modular approach allows for the systematic tuning of the ligand's steric and electronic properties to optimize its performance in a specific catalytic transformation.
Research into Chiral Separation Methodologies Utilizing Amino Acid-Based Materials
The separation of racemic mixtures into their constituent enantiomers is a critical process in the pharmaceutical and chemical industries. wikipedia.org Amino acid-based materials, including derivatives of D-leucine, are central to several chiral separation methodologies.
One established method is diastereomeric salt formation . In this technique, a racemic mixture is treated with a chiral resolving agent to form a pair of diastereomeric salts with different solubilities, allowing for their separation by crystallization. wikipedia.org For example, DL-leucine has been successfully resolved using tartaric acid derivatives. rsc.orgresearchgate.net The resolving agent forms diastereomeric salts with D- and L-leucine, one of which is less soluble and preferentially crystallizes from the solution. rsc.org
Another powerful technique is chiral column chromatography . In this method, a chiral stationary phase (CSP) is used to separate enantiomers. CSPs based on D-leucine have been developed where a derivative, such as 3,5-dinitrobenzoyl-D-leucine, is covalently bonded to a silica (B1680970) support. registech.com This creates a chiral environment where the enantiomers of a racemic analyte interact differently with the CSP, leading to different retention times and enabling their separation. registech.com
Table 1: Chiral Separation Methods Involving Leucine (B10760876)
| Methodology | Chiral Selector/Resolving Agent | Principle of Separation | Application Example |
|---|---|---|---|
| Diastereomeric Crystallization | (+)-di-1,4-toluoyl-D-tartaric acid monohydrate | Formation of diastereomeric salts with different crystal structures and solubilities. rsc.org | Resolution of racemic DL-leucine. rsc.org |
| High-Performance Liquid Chromatography (HPLC) | Pirkle-type Chiral Stationary Phase (e.g., 3,5-dinitrobenzoyl-D-leucine) | Differential interaction (e.g., π-π interactions, hydrogen bonding) between enantiomers and the CSP. registech.com | Separation of enantiomers of various compounds, including benzodiazepines. registech.com |
| High-Performance Liquid Chromatography (HPLC) | Macrocyclic Glycopeptide CSP (e.g., Teicoplanin-based) | Complex formation and ionic interactions between the zwitterionic amino acid enantiomers and the CSP. | Direct analysis and separation of underivatized D- and L-amino acid enantiomers. |
Contribution to Pharmaceutical Intermediate Research
This compound is a fundamental component in the synthesis of pharmaceuticals, serving as both a precursor to bioactive molecules and a key intermediate in the production of complex drug substances.
Precursor in the Synthesis of Bioactive Compounds
This compound is a vital building block in the solid-phase peptide synthesis (SPPS) of therapeutic peptides. nbinno.com The BOC group provides robust protection for the amine terminus during the coupling of amino acid residues, yet it can be cleanly removed with mild acid, such as trifluoroacetic acid (TFA), without degrading the growing peptide chain. chempep.com The incorporation of D-amino acids like D-leucine into peptide therapeutics is a key strategy to enhance their metabolic stability. Peptides composed solely of natural L-amino acids are often susceptible to rapid degradation by proteases in the body. The presence of a D-enantiomer at a specific position can render the peptide resistant to enzymatic cleavage, thereby extending its half-life and improving its therapeutic profile. nbinno.com
Key Intermediate in the Development of Drug Substance Precursors (e.g., Carfilzomib (B1684676) Intermediates)
This compound is a critical starting material in the synthesis of Carfilzomib, a tetrapeptide epoxyketone used to treat multiple myeloma. researchgate.netacs.org Its role is central to the construction of the drug's peptide backbone and the establishment of correct stereochemistry. In a well-documented continuous manufacturing process, this compound is the first key raw material. mit.edumit.edu The synthesis begins with the reaction of this compound with N,N'-carbonyldiimidazole (CDI) to form an acylimidazole intermediate. mit.edu This activated species then reacts with morpholine to produce tert-butyl ((R)-4-methyl-1-morpholino-1-oxopentan-2-yl)carbamate, a key isolated intermediate. acs.orgmit.edu The conversion of this compound in this initial step is a critical quality attribute for the entire process. researchgate.netmit.edu This intermediate then undergoes further transformations, including a Grignard reaction and diastereoselective epoxidation, to form the epoxyketone "warhead" of the final drug substance. acs.orgmit.edu
Table 2: Synthesis of a Carfilzomib Precursor from this compound
| Step | Reactants | Key Reagent | Product | Reference |
|---|---|---|---|---|
| 1. Activation | This compound | N,N'-Carbonyldiimidazole (CDI) | Acylimidazole intermediate | mit.edu |
| 2. Amidation | Acylimidazole intermediate | Morpholine | tert-butyl ((R)-4-methyl-1-morpholino-1-oxopentan-2-yl)carbamate | acs.orgmit.edu |
Strategies for Enhancing Bioavailability through Prodrug Design (focus on chemical design)
The prodrug approach is a powerful strategy in medicinal chemistry to overcome undesirable pharmaceutical and pharmacokinetic properties of active drug molecules, such as low water solubility or poor membrane permeability, which often lead to poor bioavailability. nih.govnih.gov A prodrug is an inactive derivative of a drug that is converted into its active form within the body through enzymatic or chemical processes. mdpi.com The chemical design of prodrugs frequently involves the use of amino acids to temporarily mask polar functional groups or to add functionalities that improve the drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov
This compound serves as a valuable building block in this context. The "BOC" (tert-butoxycarbonyl) group is a well-established protecting group in peptide synthesis that enhances stability. chemimpex.comnbinno.com The D-leucine moiety, being an unnatural isomer of the essential amino acid L-leucine, offers unique advantages. adooq.com Its incorporation into a parent drug molecule, typically via an ester or amide linkage, can significantly alter the physicochemical properties of the drug.
Key chemical design strategies involving moieties like BOC-D-leucine include:
Targeting Transporters: The cellular uptake of many nutrients, including amino acids, is mediated by specific transporter proteins on the cell surface. mdpi.com Prodrugs can be designed to mimic natural amino acids to hijack these transport systems for improved absorption. nih.gov Conjugating a drug to D-leucine may facilitate its recognition and transport by amino acid transporters like the large neutral amino acid transporter (LAT1), potentially increasing its uptake into target cells.
Enhancing Stability: The use of a D-amino acid, such as D-leucine, can confer resistance to degradation by proteases and peptidases, which are typically stereospecific for L-amino acids. nih.gov This increased stability can prolong the circulation time of the prodrug in the body, allowing for more efficient delivery to the target site before it is converted to the active drug.
The general process involves synthesizing the prodrug by covalently linking BOC-D-leucine to the parent drug. After administration, the BOC group may be cleaved, and subsequently, endogenous enzymes like esterases hydrolyze the bond connecting D-leucine to the drug, releasing the active pharmaceutical ingredient. mdpi.com
| Strategy | Chemical Modification Principle | Desired Outcome | Example Concept Using a D-Leucine Moiety |
|---|---|---|---|
| Increase Lipophilicity | Masking polar functional groups (e.g., -COOH, -OH) on the parent drug by forming an ester or amide linkage with the amino acid. | Enhanced passive diffusion across biological membranes (e.g., intestinal wall). | Esterification of a parent drug's hydroxyl group with the carboxyl group of D-leucine. |
| Target Membrane Transporters | Designing the prodrug to be a substrate for specific carriers, such as amino acid or peptide transporters (e.g., PEPT1, LAT1). mdpi.com | Improved active transport into cells, overcoming low permeability. | A D-leucine-drug conjugate is recognized and transported into the cell by an amino acid transporter. |
| Improve Aqueous Solubility | Attaching a polar promoiety, such as an amino acid with its charged amino and carboxyl groups, to a poorly soluble drug. | Enhanced dissolution in the gastrointestinal tract, a prerequisite for absorption. | Formation of a salt at the N-terminus of the D-leucine conjugate to increase water solubility. |
| Increase Metabolic Stability | Incorporation of unnatural D-amino acids to prevent recognition by L-specific peptidases and proteases. nih.gov | Reduced pre-systemic metabolism and prolonged half-life of the prodrug. | A peptide-based drug is modified with D-leucine to resist enzymatic cleavage. |
Research in Biotechnology and Molecular Biology
Facilitating Leucine Incorporation in Recombinant Protein Production
The introduction of non-canonical amino acids (ncAAs) into proteins at specific sites is a powerful tool in biotechnology for creating proteins with novel properties or functions. riken.jp D-Leucine, for which BOC-D-Leucine is a protected precursor, is an ncAA that can be used to modify peptides and proteins. nbinno.comadooq.com The site-specific incorporation of D-leucine into a protein during recombinant production in a host system like E. coli presents a significant challenge because the native translational machinery is evolved to exclusively use the 20 canonical L-amino acids.
To overcome this, researchers employ techniques of genetic code expansion. acs.org This typically involves:
An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An enzyme that specifically charges the desired ncAA (in this case, D-leucine) onto a specific tRNA molecule. This aaRS must not recognize any endogenous amino acids or tRNAs in the host organism. nih.gov
An Orthogonal tRNA: A tRNA molecule that is not recognized by any of the host's endogenous aaRSs but is recognized by the orthogonal aaRS. This tRNA's anticodon is mutated to recognize a "blank" or reassigned codon, such as the amber stop codon (UAG). riken.jpnih.gov
Codon Reassignment: A specific codon, often a stop codon like UAG, is repurposed to encode the ncAA. riken.jp When the ribosome encounters this codon in the mRNA sequence of the target protein, the orthogonal tRNA delivers D-leucine, resulting in its incorporation into the growing polypeptide chain.
Recent advancements have focused on improving the efficiency of this process. Studies have shown that decoupling protein production from cell growth in engineered E. coli strains can substantially increase the yield of proteins containing an ncAA. acs.org Furthermore, exploring the degeneracy of the genetic code, for instance by targeting specific leucine codons (e.g., UUG) instead of stop codons, has been investigated as a method for multiple-site-specific incorporation of amino acid analogs. nih.gov The incorporation of D-leucine can confer valuable properties, such as increased resistance to proteolytic degradation, which is highly desirable for therapeutic proteins. nih.gov
Investigative Studies on Protein Interactions and Enzyme Activity Mechanisms
The precise three-dimensional structure of proteins is critical to their function, and this structure is dictated by the specific sequence of L-amino acids. Substituting a canonical L-amino acid with its D-enantiomer, such as replacing L-leucine with D-leucine, introduces a significant stereochemical perturbation. This strategy is a valuable tool for investigating protein-protein interactions (PPIs) and the mechanisms of enzyme activity. chemimpex.comchemimpex.com
When D-leucine is incorporated into a peptide or a protein domain, it can disrupt local secondary structures like α-helices. nih.gov This localized change can be used to probe the structural requirements for a specific PPI. If the substitution abolishes or weakens the interaction, it indicates that the original residue's specific orientation and the resulting local conformation are critical for binding. This approach helps to map the binding interface and understand the energetic contributions of individual residues to the interaction. Photo-reactive leucine derivatives are also widely used in photo-cross-linking studies to identify and map PPIs directly. nih.govrsc.orgresearchgate.net
In enzymology, D-amino acid substitution is used to probe the stereospecificity of an enzyme's active site. Most enzymes are highly specific for L-amino acid substrates. A peptide containing D-leucine at a recognition or cleavage site can act as a competitive inhibitor or may not be processed by the enzyme at all. nih.gov Observing the effect of this substitution provides clear insights into the steric constraints of the enzyme's active site and its catalytic mechanism. Peptides containing D-leucine have been shown to possess enhanced biological activities and lower toxicity in some cases, making them appealing therapeutic candidates. nih.govresearchgate.netmdpi.com
| Area of Investigation | Principle of D-Leucine Use | Information Gained | Example Application |
|---|---|---|---|
| Protein-Protein Interactions (PPIs) | Introduce a stereochemical perturbation at the binding interface by replacing a key L-leucine with D-leucine. | Identifies critical residues and conformational requirements necessary for the interaction. nih.gov | Determining if an α-helical region of a protein, containing a critical leucine, must maintain its structure to bind to its partner. |
| Enzyme-Substrate Specificity | Synthesize a peptide substrate analog containing D-leucine at a putative enzyme recognition or cleavage site. | Reveals the stereochemical selectivity of the enzyme's active site. | Testing whether a protease can cleave a peptide bond adjacent to a D-leucine residue to understand its binding pocket constraints. |
| Peptide Stability & Activity | Incorporate D-leucine into a bioactive peptide sequence. | Assesses the peptide's resistance to proteases and how stereochemistry affects its biological function. nih.govresearchgate.net | Creating a more stable version of a therapeutic peptide for prolonged in vivo efficacy. |
Molecular-Level Insights into Cellular Mechanisms through Leucine Derivative Studies
Leucine and its derivatives serve as critical probes for dissecting a variety of cellular mechanisms at the molecular level. As an essential amino acid, L-leucine is not only a building block for proteins but also a key signaling molecule that regulates cell growth, primarily through the activation of the mammalian target of rapamycin complex 1 (mTORC1) pathway. nih.govresearchgate.net By using D-leucine, an unnatural isomer, researchers can investigate the stereospecificity of the molecular machinery that senses and responds to leucine levels. adooq.com
For example, studies can be designed to determine if D-leucine can mimic L-leucine in activating the mTORC1 pathway. If D-leucine fails to elicit the same response, it provides strong evidence that the upstream leucine sensors recognize the specific stereochemistry of the L-isomer, offering insight into the ligand-receptor interactions that govern this critical metabolic pathway. mdpi.com
Furthermore, D-leucine derivatives are instrumental in studying amino acid transport systems. drugbank.com Cells are equipped with a variety of transporters to import amino acids from the extracellular environment. By performing competitive uptake assays with radiolabeled L-leucine in the presence of unlabeled D-leucine, scientists can characterize the stereoselectivity of these transporters. Such experiments can reveal whether a particular transporter exclusively binds L-leucine or can also accommodate its D-enantiomer, thereby defining the transporter's substrate specificity and mechanism. The distinct metabolic fates and biological activities of D-amino acids, such as the observed anti-seizure effects of D-leucine, provide further avenues for uncovering novel cellular pathways and therapeutic potentials. adooq.com
Emerging Research Directions and Future Perspectives
Integration of BOC-D-Leucine Monohydrate with Flow Chemistry and Automated Synthesis
The integration of this compound into continuous-flow and automated synthesis platforms represents a significant step forward in peptide and complex molecule synthesis. Automated solid-phase peptide synthesis (SPPS) has long been a staple in the production of peptides, and the use of BOC-protected amino acids is a well-established strategy in this field. libretexts.orgbeilstein-journals.orgnbinno.com The development of robotic peptide synthesizers allows for the automated repetition of coupling, washing, and deprotection steps with high efficiency. libretexts.org
Flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for higher yields and purity. nih.gov When applied to peptide synthesis, flow-based methodologies can significantly reduce the time required for each amino acid incorporation cycle. nih.gov The use of this compound in such systems is advantageous due to its role in preventing unwanted side reactions at the N-terminus during chain elongation. nbinno.com While specific detailed studies on the continuous flow synthesis exclusively featuring this compound are emerging, the principles of automated SPPS using BOC-amino acids are directly transferable. libretexts.orgunimelb.edu.au The combination of BOC chemistry with automated flow systems paves the way for the rapid and efficient synthesis of peptides and other complex molecules incorporating this unnatural amino acid. nih.gov
Table 1: Comparison of Synthesis Methodologies
| Feature | Traditional Batch Synthesis | Automated Solid-Phase Synthesis (SPPS) | Flow Chemistry Synthesis |
|---|---|---|---|
| Reaction Time | Hours to days | A few hours for short peptides libretexts.org | Can be significantly faster than batch |
| Scalability | Can be challenging | Well-established for various scales | Generally offers easier scalability |
| Process Control | Manual and operator-dependent | Automated and programmable libretexts.org | Precise control over reaction parameters |
| Reagent Usage | Often requires excess reagents | Can use excess reagents to drive reactions to completion | More efficient use of reagents |
| Purification | Often complex and time-consuming | Simplified by resin-bound intermediates libretexts.org | Can integrate in-line purification |
Exploration of Novel Unconventional Catalytic Applications
Beyond its role as a building block, this compound and its derivatives are being explored for their potential in asymmetric catalysis. The inherent chirality of D-leucine makes it a valuable scaffold for the development of organocatalysts. Research has shown that BOC-D-Leucine can be used as a catalyst in asymmetric reactions, and as a ligand for chemical enzyme catalysts, it can significantly enhance their catalytic efficiency in processes like asymmetric ammoniation reduction reactions. guidechem.com
Recent advances in asymmetric catalysis have highlighted the importance of chiral molecules in inducing stereoselectivity. While proline and its derivatives have been extensively studied, there is growing interest in leveraging other amino acids. The bulky isobutyl side chain of leucine (B10760876) can play a crucial role in the stereochemical outcome of a reaction. Emerging research is focused on utilizing BOC-D-Leucine derivatives in novel catalytic systems for carbon-carbon bond-forming reactions, such as aldol (B89426) and Mannich reactions, where the catalyst's structure can influence the facial selectivity of the approach of reactants. The exploration of BOC-D-Leucine in bifunctional catalysis, where both the amine and carboxylic acid functionalities (or derivatives thereof) participate in the catalytic cycle, is a promising area of investigation.
Design of Next-Generation Building Blocks for Complex Molecular Architectures
This compound serves as a crucial chiral building block in the synthesis of complex molecular architectures, including therapeutic peptides, macrocycles, and other natural product analogs. nih.gov Its incorporation can impart specific conformational constraints and metabolic stability to the final molecule. guidechem.com The hydrophobic and sterically demanding nature of the leucine side chain can influence the folding of peptide chains and their interaction with biological targets. guidechem.com
The use of BOC-D-Leucine is critical in the synthesis of several pharmaceuticals. For instance, it is a key component in the synthesis of the anti-AIDS drug atazanavir (B138) and the anti-cancer drug BB-2516. guidechem.com Furthermore, it is utilized in the preparation of the anti-inflammatory drug RO-31-9790 and the anti-hepatitis C virus drug telaprevir. guidechem.com
The design of next-generation building blocks involves modifying the BOC-D-Leucine structure to introduce new functionalities or to fine-tune its steric and electronic properties. This could include the incorporation of additional stereocenters, the introduction of functional groups on the side chain, or the development of dipeptide building blocks containing BOC-D-Leucine for more efficient synthesis of larger molecules. Its application extends to the synthesis of macrocycles, a class of molecules with significant therapeutic potential due to their ability to bind to challenging protein targets. nih.govcncb.ac.cnrug.nl The defined stereochemistry of BOC-D-Leucine is instrumental in controlling the three-dimensional structure of these complex cyclic compounds.
Table 2: Examples of Complex Molecules Synthesized Using BOC-D-Leucine
| Compound | Class | Therapeutic Area |
|---|---|---|
| Atazanavir | Antiviral | HIV/AIDS guidechem.com |
| BB-2516 | Anti-cancer | Oncology guidechem.com |
| RO-31-9790 | Anti-inflammatory | Inflammation guidechem.com |
| Telaprevir | Antiviral | Hepatitis C guidechem.com |
Development of Green Chemistry Principles for this compound Synthesis and Utilization
The principles of green chemistry are increasingly being applied to the synthesis and use of this compound, aiming to reduce the environmental impact of chemical processes. A significant development in this area is the shift from traditional chemical synthesis methods to biocatalytic routes for the production of this compound. guidechem.com Biocatalysis, which employs enzymes to carry out chemical transformations, offers several advantages, including milder reaction conditions, higher selectivity, and the use of environmentally benign solvents like water. This transition leads to a reduction in cost, pollution, and energy consumption associated with the manufacturing process. guidechem.com
In the utilization of this compound, particularly in peptide synthesis, a major focus of green chemistry is the replacement of hazardous solvents. Dichloromethane (DCM) and dimethylformamide (DMF), commonly used in SPPS, are facing increasing scrutiny due to their toxicity. rsc.orgkvinzo.com Research has demonstrated that greener solvents, such as propylene (B89431) carbonate, can be effective replacements for both coupling and deprotection steps in peptide synthesis without compromising yield or purity. rsc.orgresearchgate.net The development of solvent mixtures that are more environmentally friendly is also an active area of research. kvinzo.comunibo.it Furthermore, efforts are being made to improve the atom economy of reactions involving this compound by designing more efficient coupling reagents and minimizing the use of protecting groups. rsc.orgrsc.org
Table 3: Green Chemistry Approaches in the Lifecycle of this compound
| Stage | Traditional Method | Green Chemistry Approach |
|---|---|---|
| Synthesis | Chemical synthesis with harsh reagents and organic solvents | Biocatalytic synthesis using enzymes guidechem.com |
| Utilization (Peptide Synthesis) | Use of hazardous solvents like DMF and DCM rsc.org | Replacement with greener solvents like propylene carbonate rsc.orgresearchgate.net |
| Waste Reduction | Generation of significant solvent and reagent waste | Improved atom economy, use of recyclable catalysts |
Q & A
Q. What protocols ensure ethical and rigorous reporting of this compound in pharmacological studies?
- Methodological Answer : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Disclose synthesis protocols, purity data, and stability tests in supplementary materials. For in vivo studies, include negative controls (e.g., unprotected D-leucine) and blinded outcome assessments to minimize bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
